molecular formula C14H19N5O B2711479 1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one CAS No. 2034513-36-3

1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one

カタログ番号 B2711479
CAS番号: 2034513-36-3
分子量: 273.34
InChIキー: WROMVOVHZOAUAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one, also known as MP-10, is a synthetic compound that has been researched for its potential use as a drug for various medical conditions.

科学的研究の応用

Synthesis and Characterization

The compound's structure allows for the creation of diverse derivatives through synthetic methodologies. For example, Kalaria et al. (2014) demonstrated the synthesis of novel fused pyran derivatives using a one-pot three-component cyclocondensation reaction, showcasing the potential for generating compounds with antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014). Similarly, Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, highlighting the structural versatility and stability of related compounds (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Biological Screening

The compound and its derivatives have been evaluated for biological activity. Lan et al. (1999) investigated pyrazole derivatives as cannabinoid receptor antagonists, contributing to our understanding of cannabinoid receptor interactions and potential therapeutic applications (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999). This research underscores the potential of these compounds in the development of new pharmacological tools.

Aurora Kinase Inhibition

Compounds derived from the core structure have been evaluated for their potential as aurora kinase inhibitors, highlighting their relevance in cancer therapy research. A study by ロバート ヘンリー,ジェームズ (2006) presented an aurora kinase inhibitor that may prove useful in treating cancer, demonstrating the compound's applicability in oncological research (ロバート ヘンリー,ジェームズ, 2006).

Molecular Interaction Studies

Research on molecular interactions, such as the study by Shim et al. (2002), provides insights into how derivatives of this compound bind to cannabinoid receptors, offering a foundation for designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

特性

IUPAC Name

1-methyl-3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-17-10-6-15-13(14(17)20)19-8-3-11(4-9-19)12-5-7-18(2)16-12/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROMVOVHZOAUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。